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7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-

EGFR inhibition kinase assay antitumor

Researchers targeting EGFR-driven malignancies face inconsistent potency from racemic or structurally related epoxycyclohexenones. (±)-Epiepoxydon (Epoxydon) directly resolves this with validated, quantitative differentiation: • 4.7× stronger EGFR inhibition vs. 3,4-dihydroxyphenyl acetic acid (IC50 0.6 vs. 2.8 μg/mL) and selective DU-145 prostate cancer cytotoxicity at 1.2 μM. • Balanced anti-MRSA/MSSA MIC of 128 μg/mL, unlike nigrospoxydon A which loses activity against MRSA (>128 μg/mL). • Definitive standard for Stagonospora sacchari virulence assays at 25 μg/mL leaf necrosis threshold-1.2× more sensitive than 6-methylsalicylic acid. • Excluded from isoepoxydon dehydrogenase substrate pool, ensuring clean metabolic flux quantification in patulin-pathway studies. Specify enantiomeric form when ordering for kinase assays; racemic mixtures may dilute observed potency.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 25163-24-0
Cat. No. B13754189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-
CAS25163-24-0
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C2C(C1O)O2)CO
InChIInChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2
InChIKeyVTLJDPHPVHSVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxycyclohexenone Scaffold for Procurement


7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-, commonly referred to as (±)-epiepoxydon (racemic form) or epoxydon, is a C7 epoxycyclohexenone natural product that arises from polyketide biosynthetic pathways in diverse fungal genera [1]. The molecule exists as multiple stereoisomers – the naturally predominant (+)-epoxydon (CAS 24292-29-3) and its diastereomer (+)-epiepoxydon – and their absolute configurations dictate distinct biological potency [2]. Its core structure features an epoxide ring fused to a cyclohexenone bearing hydroxymethyl and hydroxyl substituents, which confers reactivity toward nucleophiles and makes the compound both an important synthetic intermediate and a bioactive secondary metabolite [3].

Scaffold Epoxycyclohexenone natural product core
Stereochemistry Multiple stereoisomers with distinct biological profiles
Research Contexts Kinase inhibition, cytotoxicity, antimicrobial, and phytotoxin studies

Why Analogs Cannot Substitute Epoxycyclohexenone


Despite sharing the 7-oxabicyclo[4.1.0]hept-3-en-2-one core, minor alterations in oxidation state, epoxide stereochemistry, or hydroxyl substitution pattern produce dramatic shifts in target engagement and potency [1]. For example, replacement of the 5-hydroxyl group with a hydrogen (desoxyepoxydon) alters antimicrobial selectivity [2], while epimerization of the epoxide ring (isoepoxydon) redirects the compound into the patulin mycotoxin pathway rather than retaining independent bioactivity [3]. The following quantitative evidence demonstrates that the title compound possesses a distinct pharmacological fingerprint that cannot be replicated by generic in-class alternatives.

5-Hydroxyl removal

Desoxyepoxydon alters antimicrobial selectivity profile; activity shift may not transfer.

Epoxide epimerization

Isoepoxydon redirects into patulin mycotoxin pathway; target engagement profile may differ significantly.

Generic in-class alternatives

Structural analogs lack the distinct pharmacological fingerprint; direct substitution may compromise endpoint specificity.

Quantitative Evidence Against Closest Analogs


EGFR Inhibition vs Dihydroxyphenyl Acetic Acid

In a direct in vitro kinase assay, (+)-epoxydon inhibited epidermal growth factor receptor (EGFR) activity with an IC50 of 0.6 μg/mL, whereas 3,4-dihydroxyphenyl acetic acid (a structurally related marine-derived phenolic comparator co-isolated in the same study) exhibited an IC50 of 2.8 μg/mL, representing a 4.7-fold difference in potency [1]. The assay was performed using purified EGFR and measures direct inhibition of receptor tyrosine kinase activity.

EGFR Kinase IC50
Head-to-head
Epoxydon 0.6 μg/mL vs 3,4-DHPA 2.8 μg/mL (4.7-fold)
Supports EGFR kinase inhibition study fit
In vitro purified EGFR assay
EGFR inhibition kinase assay antitumor

Selective Cytotoxicity in DU-145 vs Analogs

Epoxydon (compound 14) demonstrated selective antiproliferative activity against DU-145 prostate cancer cells with an IC50 of 1.2 μM, while being significantly less active against HeLa cervical, HT-29 colon, MDA-MB-231 breast, and PC-3 prostate cell lines in the same sulforhodamine B assay panel [1]. In contrast, the co-isolated 2-bromogentisyl alcohol (compound 2) and 3-hydroxy-benzenemethanol (compound 8) showed broad cytotoxicity across multiple cell lines without DU-145 selectivity. Additionally, epiepoxydon – a diastereomer differing only in epoxide ring configuration – displayed an IC50 of 24.3 μM against HT-29 colon cancer in a separate study [2], reinforcing that epoxide stereochemistry is a critical determinant of cell-line-specific activity.

DU-145 Cytotoxicity
Head-to-head
IC50 1.2 μM (DU-145) vs epiepoxydon 24.3 μM (HT-29)
Supports cell-model selectivity review
Sulforhodamine B assay; 5-cell-line panel
cytotoxicity prostate cancer selectivity

Anti-MSSA and MRSA Activity vs Nigrospoxydon A

In a standardized microdilution assay, (+)-epoxydon (compound 5) exhibited an MIC of 128 μg/mL against both methicillin-sensitive Staphylococcus aureus ATCC 25923 (MSSA) and methicillin-resistant S. aureus (MRSA) [1]. Its co-isolated analog, nigrospoxydon A (compound 1), showed superior activity against MSSA (MIC 64 μg/mL) but was inactive against MRSA (MIC > 128 μg/mL). All other compounds isolated from the same extract (nigrospoxydons B–C, nigrosporapyrone, and seven known compounds) were inactive against both strains. This indicates that (+)-epoxydon alone provides a balanced dual-spectrum profile against both antibiotic-sensitive and resistant S. aureus phenotypes.

MSSA & MRSA MIC
Head-to-head
128 μg/mL MSSA & MRSA vs nigrospoxydon A 64 μg/mL (MSSA only)
Supports antimicrobial screening context
Broth microdilution; ATCC 25923 & clinical MRSA
antibacterial Staphylococcus aureus MRSA

Phytotoxicity in Sugarcane vs 6-Methylsalicylic Acid

In a host-selective phytotoxicity assay on susceptible sugarcane cultivars, (+)-epoxydon (designated toxin II) induced leaf necrosis at a threshold concentration of 25 μg/mL, while 6-methylsalicylic acid (toxin I), the co-produced phytotoxin, required 30 μg/mL to elicit the same effect [1]. The threshold was determined by applying serial dilutions of purified toxins onto detached leaves and scoring visible necrosis after 48 hours. Furthermore, (+)-epoxydon showed a statistically significant correlation (p < 0.05) with cultivar susceptibility to the leaf scorch pathogen Stagonospora sacchari, whereas toxin I did not, indicating that (+)-epoxydon is the primary disease determinant.

Leaf Necrosis Threshold
Head-to-head
25 μg/mL vs 6-methylsalicylic acid 30 μg/mL
Supports host-selective phytotoxin study context
Sugarcane detached leaf assay; p
Isoepoxydon Dehydrogenase
Class-level
Not a substrate; excluded from phyllostine–isoepoxydon cycle
Supports patulin pathway flux studies
NADP+-dependent cell-free assay; PCMB inhibition control
phytotoxicity leaf necrosis host-selective toxin

Biosynthetic Pathway: Epoxydon vs Isoepoxydon in Patulin

Cell-free extract studies from Penicillium urticae demonstrated that (+)-epoxydon is not a substrate for the reversible NADP+-dependent isoepoxydon dehydrogenase that interconverts (-)-phyllostine and (+)-isoepoxydon [1]. The enzyme operates specifically on the epoxide configuration present in phyllostine/isoepoxydon, leaving epoxydon metabolically orthogonal. This enzymatic discrimination proves that epoxydon occupies a different branch point in the patulin biosynthetic grid and cannot be functionally replaced by isoepoxydon or phyllostine for pathway flux studies. Additionally, isoepoxydon dehydrogenase activity was completely inhibited by 1 mM p-chloromercuribenzoate (PCMB) at pH 5.8, providing a chemical tool to differentially manipulate pathway intermediates without affecting epoxydon pools.

Isoepoxydon Dehydrogenase
Class-level
Not a substrate; excluded from phyllostine–isoepoxydon cycle
Supports patulin pathway flux studies
NADP+-dependent cell-free assay; PCMB inhibition control
biosynthesis patulin pathway metabolic engineering

Application Scenarios for Epoxycyclohexenone


EGFR-Targeted Anticancer Tool Discovery

The 4.7-fold EGFR inhibition potency advantage over 3,4-dihydroxyphenyl acetic acid (IC50 0.6 vs. 2.8 μg/mL) [1], combined with selective DU-145 prostate cancer cytotoxicity (IC50 1.2 μM) [2], positions this compound as a high-priority scaffold for structure-activity relationship (SAR) campaigns targeting EGFR-driven malignancies. Procurement teams should specify the active enantiomer when ordering for kinase assays, as racemic mixtures may dilute the observed potency.

Dual MSSA/MRSA Antimicrobial Research

The balanced MIC of 128 μg/mL against both methicillin-sensitive and methicillin-resistant S. aureus distinguishes this compound from nigrospoxydon A, which loses activity against MRSA (MIC >128 μg/mL) [3]. This profile supports its use as a reference compound in antibiotic adjuvant screens and in studies investigating mechanisms of resistance bypass.

Host-Selective Toxin Standard for Plant Pathology

With a leaf necrosis threshold of 25 μg/mL on sugarcane – 1.2-fold more sensitive than 6-methylsalicylic acid – and a statistically significant correlation with cultivar susceptibility [4], this compound serves as the definitive standard for Stagonospora sacchari virulence assays. Researchers should use this compound, not 6-methylsalicylic acid, when calibrating toxin sensitivity in sugarcane breeding programs.

Patulin Pathway Dissection in Penicillium

The unambiguous exclusion of epoxydon from the isoepoxydon dehydrogenase substrate pool [5] makes it an essential probe for mapping the pre-patulin metabolic grid. Unlike isoepoxydon or phyllostine, epoxydon is stable to the reversible interconversion cycle, enabling cleaner pulse-chase labeling experiments and more accurate metabolic flux quantification.

Application
Selection Property
Validation Focus
EGFR kinase inhibition studies
Kinase selectivity review
EGFR pathway endpoint response
Antimicrobial screening studies
Antimicrobial screening context
MIC and dual-strain response endpoints
Plant pathology phytotoxin research
Host-selective toxin reference
Leaf necrosis assay endpoint review
Patulin biosynthetic pathway studies
Pathway intermediate specificity
Isoepoxydon dehydrogenase substrate exclusion
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